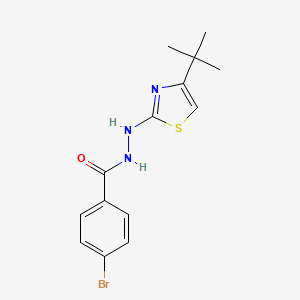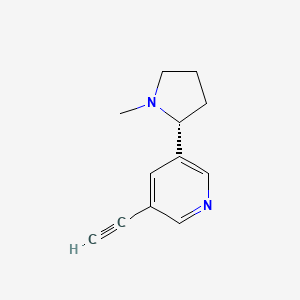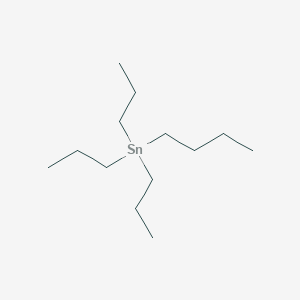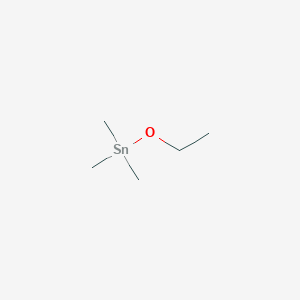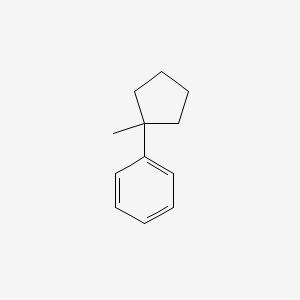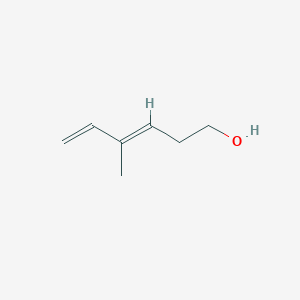
(3E)-4-methyl-3,5-hexadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-methyl-3,5-hexadien-1-ol is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol, characterized by the presence of a double bond in the E-configuration (trans) at the third position and a hydroxyl group (-OH) at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-methyl-3,5-hexadien-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methyl-2-buten-1-ol with a suitable Grignard reagent, followed by hydrolysis, can yield this compound. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. One such method includes the catalytic hydrogenation of 4-methyl-3,5-hexadien-1-al using a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-4-methyl-3,5-hexadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products
Oxidation: 4-methyl-3,5-hexadien-1-al.
Reduction: 4-methyl-3,5-hexanol.
Substitution: 4-methyl-3,5-hexadien-1-chloride.
Wissenschaftliche Forschungsanwendungen
(3E)-4-methyl-3,5-hexadien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (3E)-4-methyl-3,5-hexadien-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting membrane integrity and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-4-methyl-3,5-hexadien-1-al: An aldehyde derivative with similar structural features.
4-methyl-3,5-hexanol: A saturated alcohol with a similar carbon skeleton.
(3E)-4-methyl-3,5-hexadien-1-chloride: A halogenated derivative.
Uniqueness
(3E)-4-methyl-3,5-hexadien-1-ol is unique due to its specific double bond configuration and hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
3673-58-3 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(3E)-4-methylhexa-3,5-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,5,8H,1,4,6H2,2H3/b7-5+ |
InChI-Schlüssel |
NNGVLPJYESSKNP-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\CCO)/C=C |
Kanonische SMILES |
CC(=CCCO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
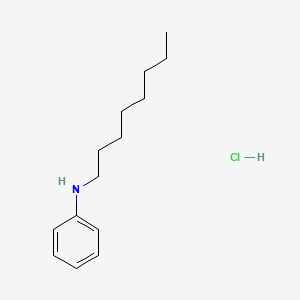
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
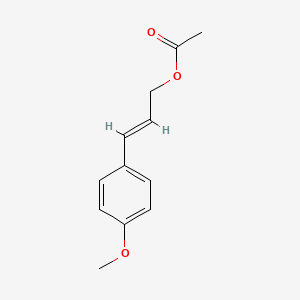
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
